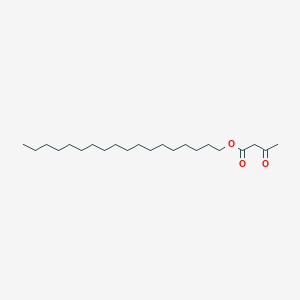

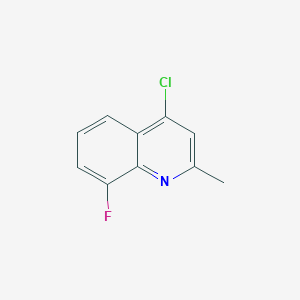

4-氯-8-氟-2-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including those with substitutions at the 4-chloro and 8-fluoro positions, involves multiple steps such as cyclization, nitrification, chlorination, and reactions with various amines or halogens. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, resulting in a high yield of 85% . Similarly, 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding amines, leading to compounds with confirmed structures via NMR and FAB-MS spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is influenced by the substituents on the quinoline core. For example, in the case of 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, the structure-activity relationship study revealed that the steric repulsion between the C-8 Cl atom and the N-1 substituent leads to a highly strained conformation, which is crucial for potent antibacterial activity . The crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate showed that the central ester fragment is almost planar and forms specific dihedral angles with the quinoline and phenyl rings, influenced by halogen interactions .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including aromatic chlorination, iodination, and bromination, to introduce or modify halogen substituents. For instance, chlorination or iodination of 8-methylquinoline with chlorine or iodine in the presence of silver sulfate resulted in 5-chloro- and 5-iodo-8-methylquinoline . The reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline produced the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate, demonstrating the versatility of halogen-based reactions in modifying quinoline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. For example, the presence of halogen atoms can lead to the formation of non-classical hydrogen bonds and halogen...halogen interactions, which can direct the supramolecular assembly of the molecules . The crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids revealed short O—H⋯N hydrogen bonds, indicating the importance of hydrogen bonding in the solid-state structure of these compounds .

科学研究应用

荧光和生化应用

喹啉衍生物,包括类似于4-氯-8-氟-2-甲基喹啉的结构,以其作为高效荧光物质的作用而闻名。这些化合物在生物化学和医学中被广泛应用,主要用于研究各种生物系统。寻找更敏感和选择性更强的新化合物仍然具有重要意义。具体来说,氨基喹啉已显示出作为抗氧化剂和放射防护剂的潜力,突显了这些衍生物在科学研究中的多方面应用(Aleksanyan & Hambardzumyan, 2013)。

抗微生物活性

研究表明,某些喹啉衍生物,如2-氯-6-甲基喹啉肼类化合物,已被合成并用于抗微生物活性测试。这些化合物对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等细菌菌株表现出不同程度的有效性。它们还对黑曲霉和黄曲霉等真菌菌株表现出抗真菌活性。这些发现表明这些化合物在抗微生物剂开发中具有潜在作用(Bawa, Kumar, Drabu, & Kumar, 2009)。

食品保鲜

喹啉类似物,特别是4-甲基喹啉衍生物,已被研究其对食源性细菌的抗微生物性能,这可能为它们在创造环保食品辅助剂和药品方面铺平道路。这表明这些化合物在食品工业中具有潜在应用,可以在保持质量的同时最大限度地减少与合成防腐剂相关的健康风险(Kim, Lee, Yang, & Lee, 2014)。

有机合成和化学反应

包括类似于4-氯-8-氟-2-甲基喹啉的甲基喹啉衍生物在内的钯催化的C-H氟化是有机化学中的一个研究领域。这个过程涉及亲核氟化物,对合成氟化有机化合物具有重要意义,可能在各种化工行业和制药业中有用(McMurtrey, Racowski, & Sanford, 2012)。

安全和危害

4-Chloro-8-fluoro-2-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and causes serious eye damage . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

4-chloro-8-fluoro-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLIYBDVJXLAHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488855 |

Source

|

| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-fluoro-2-methylquinoline | |

CAS RN |

18615-59-3 |

Source

|

| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)